molecular formula C45H79N11O15 B065994 PR1 leukemia peptide vaccine CAS No. 182253-77-6

PR1 leukemia peptide vaccine

カタログ番号 B065994
CAS番号: 182253-77-6
分子量: 1014.2 g/mol
InChIキー: WOACUGNMTZAEJZ-GXLXRQKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

PR1 peptide vaccine is administered subcutaneously every 3 weeks at dose levels of 0.25, 0.5, or 1.0 mg . The vaccine induces powerful HLA-A (*)0201-restricted CD8+ T-cell responses .


Molecular Structure Analysis

PR1 is a nine amino acid-long peptide derived from the myeloid proteins proteinase 3 (P3) and neutrophil elastase (NE). It is recognized on the surface of myeloid leukemia cells by cytotoxic T lymphocytes (CTLs) when it is bound to HLA-A2 .


Chemical Reactions Analysis

PR1 peptide vaccine induces specific immunity that correlates with clinical responses, including molecular remission, in AML, CML, and MDS patients .

科学的研究の応用

  • Immunogenicity and Antileukemia Effect : A study demonstrated that a combined vaccine of leukemia-associated antigenic peptides, PR1 and WT1, is immunogenic in patients with myeloid malignancies. The emergence of PR1 or WT1-specific CD8+ T cells after vaccination was associated with a decrease in WT1 mRNA expression, suggesting a vaccine-driven antileukemia effect (Rezvani et al., 2007).

  • Clinical Responses : A phase I/II trial showed that PR1 peptide vaccine induces specific immunity, correlating with clinical responses, including molecular remission, in patients with AML, CML, and MDS. Immune responses were observed in 53% of patients, with 24% showing objective clinical responses (Qazilbash et al., 2016).

  • Complete Remission in Myeloid Leukemia : Vaccination with PR1 induced both immunological and clinical responses in patients with refractory and relapsed myeloid leukemia, potentially improving progression-free survival (Qazilbash et al., 2004).

  • Event-Free Survival : PR1 peptide vaccine-induced immune response was found to be associated with longer event-free survival in patients with myeloid leukemia (Qazilbash et al., 2007).

  • Cross-Presentation in Solid Tumors : PR1, derived from neutrophil granule proteases, was shown to be cross-presented by human solid tumors, suggesting its potential as a broadly expressed tumor antigen for immunotherapy (Alatrash et al., 2012).

  • Leukemia-Specific Immune Responses : The vaccine elicited PR1-specific immune responses, with implications for treating hematological malignancies by enhancing immunity to leukemia (Rezvani, 2008).

Safety And Hazards

PR1 peptide vaccination is safe and can elicit both immunological and clinical responses in patients with refractory and relapsed myeloid leukemia . The combined PR1 and WT1 vaccine is also safe .

特性

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOACUGNMTZAEJZ-GXLXRQKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H79N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1014.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PR1 leukemia peptide vaccine

CAS RN

182253-77-6
Record name PR1 leukemia peptide vaccine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182253776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR1 leukemia peptide vaccine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15276
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PR1 leukemia peptide vaccine
Reactant of Route 2
PR1 leukemia peptide vaccine
Reactant of Route 3
PR1 leukemia peptide vaccine
Reactant of Route 4
PR1 leukemia peptide vaccine
Reactant of Route 5
Reactant of Route 5
PR1 leukemia peptide vaccine
Reactant of Route 6
PR1 leukemia peptide vaccine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。